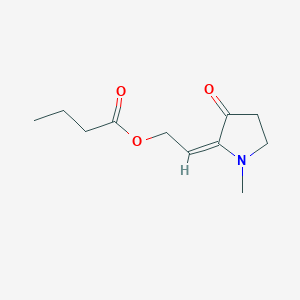
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
The synthesis of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-oxopyrrolidine with ethyl butyrate under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents . Additionally, it has applications in the industry as an intermediate in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of certain kinases or interfere with cell signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include pyrrolizines and prolinol derivatives, which also exhibit diverse biological activities and are used in various scientific research applications .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
[(2E)-2-(1-methyl-3-oxopyrrolidin-2-ylidene)ethyl] butanoate |
InChI |
InChI=1S/C11H17NO3/c1-3-4-11(14)15-8-6-9-10(13)5-7-12(9)2/h6H,3-5,7-8H2,1-2H3/b9-6+ |
Clave InChI |
HDTXJPCAZSMFGT-RMKNXTFCSA-N |
SMILES isomérico |
CCCC(=O)OC/C=C/1\C(=O)CCN1C |
SMILES canónico |
CCCC(=O)OCC=C1C(=O)CCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


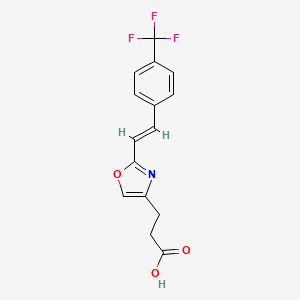
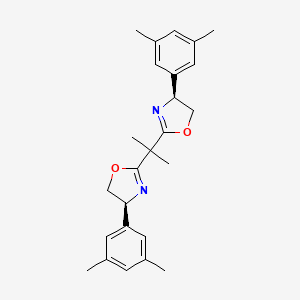


![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
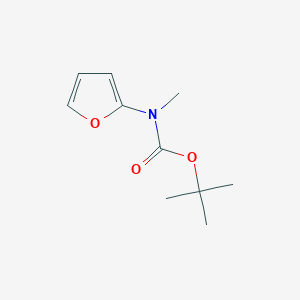
![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
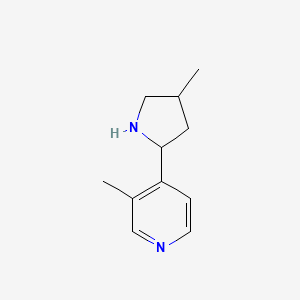


![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
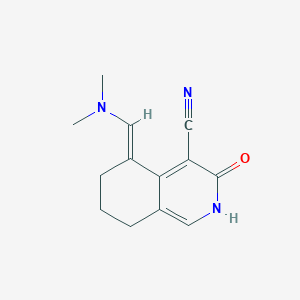
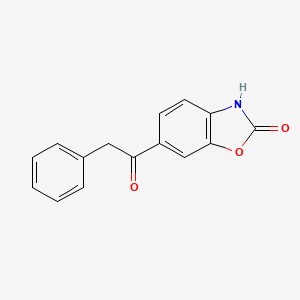
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
